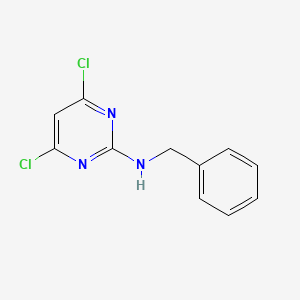

N-benzyl-4,6-dichloropyrimidin-2-amine

Description

Properties

IUPAC Name |

N-benzyl-4,6-dichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-9)14-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVRIZSLZFDMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80504339 | |

| Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76175-65-0 | |

| Record name | N-Benzyl-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80504339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-4,6-dichloropyrimidin-2-amine (CAS 76175-65-0)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

N-benzyl-4,6-dichloropyrimidin-2-amine emerges as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. As a derivative of the well-established 2-amino-4,6-dichloropyrimidine scaffold, it presents a unique combination of reactive sites and structural motifs that are highly sought after in the design of targeted therapeutics. The strategic incorporation of a benzyl group introduces lipophilicity and potential for specific steric and electronic interactions within biological targets, while the dichloropyrimidine core offers a versatile platform for further functionalization. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, delving into its chemical properties, synthesis, reactivity, and potential applications. By synthesizing available data and leveraging established principles of pyrimidine chemistry, we present a scientifically grounded resource to facilitate its exploration and exploitation in the pursuit of novel therapeutic agents.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective handling, characterization, and application in research and development.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 76175-65-0 | [1] |

| Molecular Formula | C₁₁H₉Cl₂N₃ | [1] |

| Molecular Weight | 254.12 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl | |

| InChI Key | InChI=1S/C11H9Cl2N3/c12-9-6-10(13)16-11(15-7-8-4-2-1-3-5-8)14-9/h1-6H,7H2 |

Physicochemical Characteristics

Direct experimental data for the physical properties of this compound is not extensively reported in publicly available literature. However, we can infer certain characteristics based on its structure and the known properties of its parent compound, 2-amino-4,6-dichloropyrimidine.

-

Appearance: Expected to be a crystalline solid, likely white to off-white in color. The parent compound, 2-amino-4,6-dichloropyrimidine, is a white to light yellow crystalline powder[2].

-

Melting Point: The melting point is anticipated to be significantly different from its parent compound (219-222 °C for 2-amino-4,6-dichloropyrimidine) due to the introduction of the benzyl group[3]. Precise determination would require experimental analysis.

-

Solubility: It is predicted to have low solubility in water, a characteristic shared with its parent compound[2]. Solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO) is expected to be higher[2].

-

Stability: The compound is likely stable under normal laboratory storage conditions, away from strong oxidizing agents and extreme temperatures[2]. For long-term storage, it is advisable to keep it in a cool, dry, and well-ventilated area in a tightly sealed container[2][4].

Synthesis and Manufacturing

The synthesis of this compound is not explicitly detailed in readily accessible literature. However, a logical and commonly employed synthetic route would involve the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with benzylamine. A more plausible pathway involves the direct benzylation of 2-amino-4,6-dichloropyrimidine.

Proposed Synthetic Pathway

A probable synthetic route involves the reaction of 2-amino-4,6-dichloropyrimidine with benzyl bromide or benzyl chloride in the presence of a suitable base to scavenge the hydrohalic acid byproduct.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on standard organic synthesis techniques for N-alkylation of amino-heterocycles. This protocol should be optimized and validated experimentally.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4,6-dichloropyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq) to the solution.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, which is further activated by the two electron-withdrawing chlorine atoms.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic attack. The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5[5]. The presence of the N-benzylamino group at the C2 position will electronically influence the reactivity at C4 and C6, though a significant degree of electrophilicity is retained.

This reactivity makes this compound a valuable intermediate for the synthesis of more complex molecules. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace one or both chlorine atoms, allowing for the construction of diverse chemical libraries.

Caption: SₙAr reactions of this compound.

Potential Applications in Drug Development

Substituted pyrimidines are a cornerstone in modern medicinal chemistry, with numerous approved drugs containing this heterocyclic motif. The structural features of this compound make it an attractive starting point for the development of various therapeutic agents.

Kinase Inhibitors

The 2-aminopyrimidine core is a well-established scaffold for the design of kinase inhibitors. The amino group can act as a hydrogen bond donor, mimicking the hinge-binding motif of ATP. The dichloropyrimidine moiety allows for the introduction of various substituents that can target specific pockets within the kinase active site, thereby conferring selectivity and potency. The benzyl group can be tailored to occupy hydrophobic regions of the ATP-binding site.

Antiviral and Anticancer Agents

Pyrimidine derivatives have a long history as antiviral and anticancer drugs[2]. They can act as nucleoside analogues or interfere with other cellular processes crucial for viral replication or cancer cell proliferation. The ability to functionalize the 4 and 6 positions of this compound provides a facile route to a diverse range of compounds for screening in these therapeutic areas. Dichloropyrimidine derivatives are known intermediates in the synthesis of antiviral nucleotide derivatives[6].

Other Therapeutic Areas

The versatility of the dichloropyrimidine scaffold has led to its exploration in a wide range of other therapeutic areas, including as anti-inflammatory[7], antimicrobial[8], and central nervous system active agents.

Safety and Handling

-

Hazard Statements: The parent compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[9].

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a tightly closed container in a cool, dry place.

-

Conclusion

This compound represents a promising, yet underexplored, building block in the field of medicinal chemistry. Its synthesis is conceptually straightforward, and its reactivity, particularly towards nucleophilic aromatic substitution, offers a gateway to a vast chemical space. The inherent biological relevance of the 2-aminopyrimidine scaffold, coupled with the potential for diverse functionalization, positions this compound as a valuable tool for researchers and drug development professionals. Further investigation into its synthesis, characterization, and application in various therapeutic areas is warranted and holds the potential to unlock novel and effective treatments for a range of diseases.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

- Google Patents (1996). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

MDPI (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine. Retrieved from [Link]

-

National Institutes of Health (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

- Google Patents (1998). US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

Sources

- 1. molcore.com [molcore.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-4,6-dichloropyrimidine 98 56-05-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US5744601A - N-(2-amino-4, 6-dichlopyrimidine-5-yl) formanide, and a process for its preparation - Google Patents [patents.google.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Regioselective Synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine

Executive Summary

Substituted pyrimidines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] Among these, N-benzyl-4,6-dichloropyrimidin-2-amine stands out as a versatile intermediate for the development of novel kinase inhibitors, including those targeting histone deacetylases (HDAC).[1] Its synthesis, however, presents a significant challenge in controlling regioselectivity. This guide provides a detailed exploration of the synthesis of this compound from benzylamine and 2,4,6-trichloropyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. We will dissect the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss critical parameters for optimizing reaction yield and purity. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this valuable chemical entity.

Introduction: The Strategic Importance of the Pyrimidine Core

The pyrimidine ring is a privileged structure in drug discovery, prized for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2] The synthesis of specifically functionalized pyrimidines is therefore a cornerstone of modern pharmaceutical development. The target molecule, this compound, retains two reactive chlorine atoms at the C4 and C6 positions, allowing for subsequent, differential functionalization to build molecular complexity and explore structure-activity relationships (SAR).

The primary synthetic route involves the reaction of 2,4,6-trichloropyrimidine with benzylamine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), a process where a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic substitutions common to electron-rich rings like benzene, SNAr is characteristic of electron-deficient aromatic systems, such as the pyrimidine ring, where the electron-withdrawing nature of the ring nitrogens facilitates nucleophilic attack.[3]

The Core Challenge: Understanding Mechanism and Regioselectivity

The success of this synthesis hinges on selectively targeting the C2 position of the 2,4,6-trichloropyrimidine ring. The C2, C4, and C6 positions are electronically and sterically distinct, leading to potential formation of a mixture of regioisomers.[4][5]

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of benzylamine attacks one of the electrophilic carbon atoms (C2, C4, or C6) bearing a chlorine atom. This breaks the aromaticity of the pyrimidine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6]

-

Elimination/Aromatization: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the substituted pyrimidine product.

The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[7]

The Basis of Regioselectivity

In 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically equivalent and generally considered more reactive to nucleophilic attack than the C2 position.[6][8] This is because the negative charge in the Meisenheimer intermediate formed by attack at C4 or C6 can be delocalized over both ring nitrogen atoms, resulting in a more stable intermediate (a para-quinoid like structure) compared to the intermediate from C2 attack (ortho-quinoid like).[6]

However, the substitution pattern can be influenced by several factors:

-

Steric Hindrance: Bulky nucleophiles may favor the less sterically hindered C2 position.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can differentially stabilize the transition states leading to different isomers.

-

Temperature: Higher temperatures can overcome the activation energy barrier for substitution at the less reactive C2 position. In some cases, prolonged heating can lead to the thermodynamically favored product.

-

Base: The choice and stoichiometry of the base used to scavenge the HCl byproduct can influence the reaction pathway.

Achieving high selectivity for the desired this compound requires careful optimization of these conditions to favor kinetic or thermodynamic control as needed.

Visualizing the Synthesis and Mechanism

Diagrams created using Graphviz provide a clear visual representation of the process and underlying chemical logic.

Caption: High-level experimental workflow for the synthesis.

Caption: The two-step Addition-Elimination SNAr mechanism.

Caption: Regioselectivity challenge in the SNAr reaction.

Field-Validated Experimental Protocol

This protocol is designed to be a self-validating system. Each step includes justifications grounded in chemical principles to ensure reproducibility and safety.

Materials and Reagents

| Reagent | Formula | M.W. | CAS No. | Purity | Notes |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 3764-01-0 | ≥98% | Corrosive solid, handle with care. |

| Benzylamine | C₇H₉N | 107.15 | 100-46-9 | ≥99% | Corrosive liquid. Can oxidize on storage.[9] |

| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | 7087-68-5 | ≥99% | Non-nucleophilic base. |

| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous | Reaction solvent. |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | For extraction and chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | For chromatography. |

| Saturated aq. NH₄Cl | - | - | - | - | For quenching. |

| Brine | - | - | - | - | For washing. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | - | For drying organic phase. |

Pre-Reaction Preparations

-

Reagent Purity: Benzylamine can degrade over time through oxidation or self-condensation.[9] If impurities are detected by TLC, it is recommended to purify it by vacuum distillation before use.

-

Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvent.

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4,6-trichloropyrimidine (1.0 eq, e.g., 5.0 g).

-

Solvent Addition: Add anhydrous acetonitrile (approx. 100 mL) to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the initial exotherm and improving selectivity.

-

Addition of Base and Nucleophile: In a separate flask, prepare a solution of benzylamine (1.05 eq) and DIPEA (1.5 eq) in a small amount of anhydrous acetonitrile. Add this solution to the reaction flask dropwise over 30 minutes using a dropping funnel. The slight excess of benzylamine ensures full consumption of the limiting reagent, while DIPEA acts as an acid scavenger without competing as a nucleophile.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate/Hexanes eluent system. The starting material and product should have distinct Rf values.

-

Workup - Quenching: Once the reaction is complete (disappearance of the limiting reagent), cool the mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will likely be a mixture of regioisomers. Purification is essential and is best achieved by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc up to 20% EtOAc) is typically effective.

-

Fraction Collection: Collect fractions and analyze by TLC to isolate the pure desired product, this compound.

Process Optimization and Troubleshooting

The yield and regioselectivity of this reaction are highly dependent on the chosen parameters. The following table summarizes their impact.

| Parameter | Condition | Rationale & Expected Outcome |

| Temperature | 0 °C to Room Temp. | Lower temperatures (0 °C) often favor kinetic control, potentially increasing selectivity for the C4/C6 position. Running at elevated temperatures may favor the thermodynamically more stable product or allow for substitution at the less reactive C2 position. Careful temperature profiling is key. |

| Solvent | MeCN, THF, DMF | Acetonitrile (MeCN) is a good starting point due to its polar aprotic nature. Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used. More polar solvents like DMF may accelerate the reaction but can also reduce selectivity.[10] |

| Base | DIPEA, Et₃N, K₂CO₃ | A non-nucleophilic organic base like DIPEA is preferred to avoid competing reactions.[10] An inorganic base like K₂CO₃ can also be used, particularly in polar solvents like DMF, but may lead to heterogeneity. |

| Stoichiometry | 1.0 - 1.1 eq. Benzylamine | Using a slight excess of the amine can drive the reaction to completion. A large excess should be avoided as it can promote di-substitution, where a second benzylamine molecule displaces another chlorine. |

Troubleshooting Common Issues:

-

Low Yield: Check for incomplete reaction (extend reaction time) or loss during workup/purification. Ensure anhydrous conditions were maintained.

-

Poor Regioselectivity: This is the most common issue. Re-evaluate the reaction temperature; try running the reaction at a lower temperature for a longer duration or screen different solvents.

-

Di-substituted Byproduct: Reduce the stoichiometry of benzylamine to be closer to 1.0 equivalent. Add the benzylamine solution slowly at a low temperature to maintain a low instantaneous concentration.

Conclusion

The synthesis of this compound is a nuanced process where a deep understanding of the SNAr mechanism and the factors governing regioselectivity is paramount. By carefully controlling reaction parameters such as temperature, solvent, and stoichiometry, researchers can successfully navigate the inherent selectivity challenges to produce this valuable building block for drug discovery. The protocol and insights provided in this guide offer a robust framework for achieving a reproducible and scalable synthesis.

References

-

Shishkina, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health (NIH). [Link]

- Bar, T., et al. (1998). US Patent 5,744,601A: N-(2-amino-4,6-dichlopyrimidine-5-yl) formanide, and a process for its preparation.

- Pews, R. G. (1997). US Patent 5,698,695A: Process for preparing 2-amino-4,6-dichloropyrimidine.

- Kober, R., et al. (1999). US Patent 5,898,073A: Process for the preparation of 2,4,6-trichloropyrimidine.

-

Organic Chemistry Portal. Benzylamines. Organic-Chemistry.org. [Link]

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. National Institutes of Health (NIH). [Link]

-

Sena, C. M., & Stambuli, J. P. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

- Siegel, W., & Vasa, F. (2002). US Patent 6,476,268B1: Preparation of N-benzylamines.

-

Sandford, G., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Europe PMC. [Link]

-

Brown, D. J., & Nagamatsu, T. (2025). 2,4,6-Trichloropyrimidine. Reaction with Anilines. ResearchGate. [Link]

-

Wang, H., et al. (2017). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. PubMed. [Link]

- Webb, J. L. A. (1966). US Patent 3,259,623A: Process for preparing 2-(secondary amino)-halogenopyrimidines.

-

Reddit user discussion. (2024). How to purify Benzylamine?. Reddit. [Link]

-

Singh, S., et al. (1979). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Zenodo. [Link]

-

Quiroga, J., et al. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

- Siegel, W., & Vasa, F. (2002). EP1247799A2: Process for the preparation of N-benzylamines.

-

Orozco-Gonzalez, M., et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journals. [Link]

Sources

- 1. Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. zenodo.org [zenodo.org]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-benzyl-4,6-dichloropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-benzyl-4,6-dichloropyrimidin-2-amine, a key intermediate in medicinal chemistry. This document moves beyond a simple data report to offer a detailed interpretation of the spectrum, grounded in the fundamental principles of NMR spectroscopy. It is designed to equip researchers with the expertise to understand the structural nuances of this molecule, predict its spectral features, and apply this knowledge in their synthetic and analytical endeavors. The guide includes a detailed experimental protocol for sample preparation and spectral acquisition, a thorough assignment of proton signals with predicted chemical shifts and coupling constants, and an exploration of the underlying electronic effects that govern the spectrum.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound of significant interest in the field of drug discovery. The pyrimidine core is a prevalent scaffold in a vast array of biologically active molecules, and the dichloro substitution at the 4 and 6 positions provides reactive sites for further functionalization, making it a versatile building block for the synthesis of targeted therapeutics. The N-benzyl group can also play a crucial role in molecular recognition and binding to biological targets.

Accurate structural elucidation is paramount in the development of novel chemical entities. ¹H NMR spectroscopy stands as a primary and powerful tool for confirming the identity and purity of synthetic intermediates like this compound. This guide will dissect the ¹H NMR spectrum of this compound, providing a deep dive into the chemical environment of each proton.

Theoretical Framework: Understanding the ¹H NMR Landscape

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters we will analyze are:

-

Chemical Shift (δ): The position of a signal on the x-axis, measured in parts per million (ppm), is indicative of the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the number of adjacent protons. The 'n+1 rule' is a common guide, where 'n' is the number of neighboring protons.[1]

-

Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons and the nature of the bond(s) connecting them.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following is a generalized protocol for the acquisition of a ¹H NMR spectrum of this compound. The trustworthiness of the data hinges on meticulous sample preparation and instrument setup.

Materials:

-

This compound (sample)

-

Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))[2]

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Instrumentation:

-

NMR Spectrometer (e.g., 300 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules.[2]

-

Securely cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity across the sample, which will result in sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the protons of the pyrimidine ring, the benzyl methylene group, the benzyl phenyl group, and the amine proton. The following is a detailed prediction and interpretation of the spectrum.

Molecular Structure and Proton Labeling:

Caption: Labeled structure of this compound.

Predicted ¹H NMR Data:

| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| (a) | Pyrimidine-H | ~6.9 - 7.2 | Singlet (s) | 1H |

| (b) | Amine-H | ~5.0 - 6.0 (broad) | Singlet (br s) | 1H |

| (c) | Methylene-H (CH₂) | ~4.6 - 4.8 | Doublet (d) | 2H |

| (d, e, f) | Phenyl-H | ~7.2 - 7.4 | Multiplet (m) | 5H |

Detailed Signal Assignment and Rationale:

-

Pyrimidine Proton (a): The lone proton on the pyrimidine ring is expected to appear as a singlet, as it has no adjacent protons to couple with. In the parent compound, 2-amino-4,6-dichloropyrimidine, this proton appears at approximately 6.86 ppm in DMSO-d₆.[3] The N-benzyl group is unlikely to significantly alter this chemical shift.

-

Amine Proton (b): The amine proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary depending on the solvent and concentration. In related N-benzyl amines, the NH proton signal can appear in the range of 4-5 ppm.[4] In 2-amino-4,6-dichloropyrimidine, the amino protons appear as a broad singlet at 7.63 ppm in DMSO-d₆.[3] The N-benzyl substitution will likely shift this signal.

-

Methylene Protons (c): The two methylene protons of the benzyl group are chemically equivalent and will appear as a single signal. This signal is expected to be a doublet due to coupling with the adjacent amine proton (NH -CH₂ ). The chemical shift will be downfield due to the deshielding effect of the adjacent nitrogen atom and the phenyl ring. In benzylamine, the methylene protons appear around 3.84 ppm.[5] In the closely related compound, 5-benzyl-4,6-dichloropyrimidin-2-amine, the benzylic CH₂ protons appear as a singlet at 4.01 ppm (in this case, there is no proton on the adjacent pyrimidine carbon to couple with).[6] For this compound, a doublet around 4.6-4.8 ppm is a reasonable prediction, with the exact shift influenced by the electron-withdrawing nature of the dichloropyrimidine ring.

-

Phenyl Protons (d, e, f): The five protons on the phenyl ring of the benzyl group will typically appear as a multiplet in the aromatic region of the spectrum, generally between 7.2 and 7.4 ppm.[5][7] The ortho, meta, and para protons will have slightly different chemical shifts due to their proximity to the methylene group, but these signals often overlap to form a complex multiplet.

Causality Behind Spectral Features: An Expert's Insight

The predicted spectrum is a direct consequence of the molecule's electronic architecture.

-

Electron-Withdrawing Effects: The two chlorine atoms on the pyrimidine ring are strongly electron-withdrawing. This reduces the electron density on the ring, which in turn influences the chemical shift of the pyrimidine proton and the amine proton.

-

Anisotropic Effects: The π-electron system of the phenyl ring creates a magnetic field that can either shield or deshield nearby protons, depending on their orientation relative to the ring. This anisotropic effect contributes to the chemical shifts of the methylene and phenyl protons.

Workflow for Spectral Interpretation:

Caption: A streamlined workflow for ¹H NMR spectral interpretation.

Conclusion: A Validated Structural Portrait

The ¹H NMR spectrum of this compound provides a wealth of information that, when expertly interpreted, confirms the molecule's structural integrity. By understanding the interplay of electronic and steric effects, researchers can confidently assign each signal and validate the successful synthesis of this important chemical intermediate. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of novel pyrimidine-based compounds, empowering them with the knowledge to navigate the intricacies of NMR spectroscopy.

References

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2025, August 7). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

National Institutes of Health. (2022, August 1). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

University of Oregon. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Benzylamine(100-46-9) 1H NMR [m.chemicalbook.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

An In-depth Technical Guide to the ¹³C NMR Analysis of N-benzyl-4,6-dichloropyrimidin-2-amine

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of N-benzyl-4,6-dichloropyrimidin-2-amine, a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. This document moves beyond a standard protocol, offering in-depth theoretical predictions of the ¹³C NMR spectrum, a detailed experimental workflow with justifications for each step, and a thorough guide to spectral interpretation. The methodologies presented herein are designed to ensure data integrity and reproducibility, empowering researchers to confidently elucidate the chemical structure of this and related compounds.

Introduction: The Role of ¹³C NMR in Structural Elucidation

In the synthesis of novel organic compounds, unambiguous structural confirmation is paramount.[1][2] Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides direct insight into the carbon framework of a molecule.[3] Unlike ¹H NMR, which reveals the environment of protons, ¹³C NMR allows for the direct observation of the carbon skeleton, including quaternary carbons that lack proton attachments. For a molecule such as this compound, with its distinct aromatic and heteroaromatic rings, ¹³C NMR is an indispensable tool for verifying the successful coupling of the benzylamine and dichloropyrimidine moieties and for confirming the substitution pattern on the pyrimidine ring.

This guide will delve into the theoretical basis for predicting the ¹³C NMR chemical shifts of the target molecule by examining the electronic effects of its substituents. A robust, self-validating experimental protocol is then detailed, followed by a systematic approach to assigning the observed spectral signals to their corresponding carbon atoms.

Theoretical Prediction of the ¹³C NMR Spectrum

The chemical shift of a given carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. By dissecting this compound into its constituent fragments and considering the influence of each substituent, we can predict the approximate chemical shifts for each carbon atom.[4][5]

The molecule consists of two key fragments: the 4,6-dichloropyrimidine ring and the N-benzyl group.

-

The Pyrimidine Ring: The parent pyrimidine molecule exhibits ¹³C NMR signals at approximately δ 157.3 (C2), δ 156.8 (C4, C6), and δ 121.7 (C5) ppm. The introduction of substituents dramatically alters these values.

-

** Chlorine Substituents:** Chlorine is an electronegative atom that exerts a strong deshielding (downfield) effect on the carbon to which it is attached (the ipso-carbon). Therefore, C4 and C6 are expected to be significantly shifted downfield from their positions in the parent pyrimidine.

-

Amino Group: An amino group at the C2 position generally causes a significant upfield shift (shielding) of the ipso-carbon due to its electron-donating resonance effect. However, the attachment of the benzyl group to the nitrogen will modulate this effect.

-

-

The Benzyl Group: The benzyl group consists of a methylene (-CH₂-) carbon and a phenyl ring.

-

Methylene Carbon (-CH₂-): The chemical shift of this carbon will be influenced by the nitrogen atom it is bonded to and the phenyl ring.

-

Phenyl Ring: The carbons of the phenyl ring will have chemical shifts typical for a monosubstituted benzene ring, with the ipso-carbon (C1') being slightly deshielded and the ortho, meta, and para carbons appearing in the characteristic aromatic region (δ 120-140 ppm).

-

Based on data from similar structures such as 2-aminopyrimidine[6][7][8], 4,6-dichloropyrimidine[9][10][11], and benzylamine[12][13][14], we can estimate the expected chemical shifts for this compound.

Predicted Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 160 - 165 | Attached to two nitrogen atoms and an amino group; expected to be significantly downfield. |

| C4, C6 | 160 - 165 | Attached to a nitrogen and a highly electronegative chlorine atom, leading to strong deshielding. |

| C5 | 110 - 115 | Flanked by two carbons bearing electronegative chlorine atoms, but also influenced by the electron-donating amino group at C2. |

| -CH₂- | 45 - 50 | Aliphatic carbon attached to a nitrogen and a phenyl ring. |

| C1' | 138 - 142 | Ipso-carbon of the phenyl ring, attached to the methylene group. |

| C2', C6' | 127 - 130 | Ortho-carbons of the phenyl ring. |

| C3', C5' | 128 - 131 | Meta-carbons of the phenyl ring. |

| C4' | 127 - 130 | Para-carbon of the phenyl ring. |

Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for organic molecules. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its higher boiling point.

-

Concentration: Dissolve 15-25 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent signal.[15]

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

Tuning: Tune the probe for the ¹³C frequency.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time (AQ): A longer acquisition time will result in better resolution. A value of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): This is a critical parameter for quantitative ¹³C NMR. For routine structural confirmation, a short delay of 1-2 seconds is acceptable. For accurate integration, a longer delay (5 times the longest T₁ relaxation time) is necessary.[16]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (δ 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at δ 77.16 ppm, DMSO-d₆ at δ 39.52 ppm).

Spectral Interpretation and Data Visualization

The final step is the assignment of each signal in the processed ¹³C NMR spectrum to a specific carbon atom in this compound.

Assignment Strategy

-

Chemical Shift Regions:

-

Aromatic/Heteroaromatic Region (δ 110-165 ppm): This region will contain the signals for the pyrimidine and phenyl carbons.

-

Aliphatic Region (δ 45-50 ppm): The methylene (-CH₂-) carbon signal will appear here.

-

-

Signal Intensity: In a standard proton-decoupled ¹³C NMR spectrum, the intensity of the signals is not directly proportional to the number of carbons. However, quaternary carbons (those with no attached protons) often exhibit weaker signals due to longer relaxation times. In this molecule, C2, C4, C6, and C1' are quaternary and may appear as weaker signals.

-

Symmetry: Due to the free rotation around the C-N and C-C single bonds, equivalent carbons will produce a single signal. In the phenyl ring, C2' and C6' are equivalent, as are C3' and C5'. Therefore, the phenyl ring should show four distinct signals.

-

DEPT (Distortionless Enhancement by Polarization Transfer): To definitively distinguish between CH, CH₂, and CH₃ groups (and quaternary carbons), a DEPT experiment is highly recommended.[3]

-

DEPT-135: CH and CH₃ signals will be positive, while CH₂ signals will be negative. Quaternary carbons are not observed.

-

DEPT-90: Only CH signals will be observed.

-

By combining the information from the standard ¹³C NMR spectrum with DEPT experiments, a full and unambiguous assignment of all carbon signals can be achieved.

Visualizing the Molecular Structure and NMR Data

The following diagram illustrates the structure of this compound with the carbon atoms numbered for NMR assignment.

Caption: Molecular structure of this compound.

Experimental Workflow Diagram

The logical flow of the experimental and analytical process is crucial for obtaining reliable results.

Caption: Workflow for ¹³C NMR analysis.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. By combining theoretical predictions based on substituent effects with a rigorous experimental protocol and systematic data interpretation, researchers can confidently determine the structure of this and analogous molecules. The use of advanced NMR techniques such as DEPT is crucial for unambiguous signal assignment. The principles and methodologies outlined here serve as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities.

References

-

Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry. [Link]

-

Al-Ostath, R. A., Zordok, W. A., El-Gazzar, A. A., & Ali, M. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5010. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

Zdrojewski, T., & Jonczyk, A. (1998). Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. The Journal of Organic Chemistry, 63(3), 452–457. [Link]

-

Taylor & Francis Online. (n.d.). Substituent Effects on the 13 C -NMR Chemical Shifts of the Pyridinic Ring. Taylor & Francis Online. [Link]

-

Kumar, K. (n.d.). 13C NMR spectroscopy • Chemical shift. Banaras Hindu University. [Link]

-

Paudler, W. W., & Jovanovic, M. V. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1732–1735. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyrimidine. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine. PubChem. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). HMDB. [Link]

-

Tolstoy, P. M., et al. (2024). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules. [Link]

-

ResearchGate. (n.d.). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. ResearchGate. [Link]

-

Ethier, A., et al. (2015). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with... ResearchGate. [Link]

-

Deady, L. W., & Werstiuk, N. H. (2001). Substituent Effects in the 13 C -NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 58–63. [Link]

-

Imae, I., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(24), 5898. [Link]

-

ResearchGate. (n.d.). Microwave Synthesis of Amino-Pyrimidines-13C Spectrum. ResearchGate. [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

BMRB. (n.d.). 13C Direct Detected NMR for Challenging Systems. Biological Magnetic Resonance Bank. [Link]

-

Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bhu.ac.in [bhu.ac.in]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 7. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Aminopyrimidine | 109-12-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

- 10. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Benzylamine(100-46-9) 13C NMR spectrum [chemicalbook.com]

- 13. hmdb.ca [hmdb.ca]

- 14. Benzylamine hydrochloride(3287-99-8) 13C NMR [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-benzyl-4,6-dichloropyrimidin-2-amine

Foreword: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of novel chemical entities. The ability to precisely measure the mass-to-charge ratio of a molecule and its constituent fragments provides an unparalleled depth of insight into its atomic composition and connectivity. This guide is dedicated to the comprehensive analysis of N-benzyl-4,6-dichloropyrimidin-2-amine, a molecule of interest in medicinal chemistry and drug development. Our objective is to move beyond a mere cataloging of spectral peaks and delve into the fundamental chemical principles that govern its fragmentation pathways under mass spectrometric conditions. By understanding the "why" behind the fragmentation, researchers can more confidently identify this and related compounds in complex matrices, interpret unexpected spectral features, and gain a deeper appreciation for the intricate dance of electrons and bonds that occurs within the mass spectrometer. This document is structured to provide both a theoretical framework and practical, actionable protocols for the scientist at the bench.

Molecular Characterization of this compound

A thorough understanding of the parent molecule is a prerequisite for interpreting its fragmentation. This compound is a substituted pyrimidine with a molecular structure that presents several potential sites for ionization and subsequent fragmentation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉Cl₂N₃ | [1] |

| Molecular Weight | 253.12 g/mol | [1] |

| Monoisotopic Mass | 253.02280 u | Calculated |

| Core Structure | 2-amino-4,6-dichloropyrimidine | [2] |

| Substituent | Benzyl group | N/A |

The presence of the pyrimidine ring, with its electron-withdrawing chlorine atoms and nitrogen heteroatoms, alongside the benzylic amine linkage, dictates the molecule's chemical behavior and, consequently, its mass spectrometric fragmentation.

Ionization: The Gateway to Mass Analysis

The choice of ionization technique is critical as it imparts the initial charge to the molecule and can influence the extent of initial fragmentation. For a molecule like this compound, "soft" ionization techniques are generally preferred to preserve the molecular ion and allow for controlled fragmentation in subsequent stages of the mass spectrometer.

Recommended Ionization Technique: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the preferred method for this class of compounds due to its ability to generate intact protonated molecules, [M+H]⁺, with minimal in-source fragmentation.[3] The basic nitrogen atoms on the pyrimidine ring and the secondary amine are readily protonated in the ESI plume.

Experimental Protocol: Sample Preparation and Ionization

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable volatile solvent such as acetonitrile or methanol.[3] The addition of a small amount of a proton source, such as 0.1% formic acid, can enhance the formation of [M+H]⁺ ions.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): Adjusted to produce a stable spray.

-

Drying Gas (N₂): Maintained at a temperature sufficient to desolvate the ions (e.g., 300-350 °C).

-

This protocol is designed to maximize the signal of the precursor ion, which is essential for subsequent tandem mass spectrometry (MS/MS) experiments.

The Predicted Fragmentation Cascade of this compound

The fragmentation of the protonated molecule, [C₁₁H₁₀Cl₂N₃]⁺ (m/z 254.03), will be dictated by the relative stabilities of the resulting fragment ions and neutral losses. The primary sites of bond cleavage are predictable based on established principles of organic mass spectrometry, including the stability of benzylic carbocations and the fragmentation patterns of N-substituted amines and pyrimidine heterocycles.[4][5]

Primary Fragmentation Pathways

The most labile bond in the protonated molecule is the C-N bond between the pyrimidine ring and the benzylic carbon. Cleavage at this position can occur via two principal, competing pathways:

-

Pathway A: Formation of the Tropylium Ion. This is a highly characteristic fragmentation for benzyl-substituted compounds.[6] The initial cleavage of the C-N bond is followed by rearrangement of the resulting benzyl cation to the highly stable tropylium ion (C₇H₇⁺).

-

Pathway B: Formation of the Dichloropyrimidinium Ion. This pathway involves the retention of the positive charge on the more electron-rich pyrimidine ring system.

Caption: Primary fragmentation pathways of protonated this compound.

Detailed Mechanistic Insights

Pathway A: The Tropylium Ion

The formation of the tropylium ion at m/z 91 is a hallmark of benzyl-containing compounds.[6] This fragmentation is driven by the exceptional stability of the resulting seven-membered aromatic ring. The observation of a strong signal at m/z 91 is a strong indicator of the presence of a benzyl moiety. The mechanism involves the heterolytic cleavage of the C-N bond, with the charge being retained by the benzyl fragment, which then rearranges.[7]

Pathway B: The Dichloropyrimidinium Ion

In this pathway, the charge is retained by the heterocyclic portion of the molecule, leading to the formation of the protonated 2-amino-4,6-dichloropyrimidine at m/z 164.98. This occurs via the neutral loss of benzylamine. The stability of this fragment is conferred by the protonated amine and the aromaticity of the pyrimidine ring.

Secondary Fragmentation of the Dichloropyrimidinium Ion

The fragment ion at m/z 164.98 can undergo further fragmentation, characteristic of the 2-amino-4,6-dichloropyrimidine core. This can involve the sequential loss of chlorine radicals or HCl, although the loss of a neutral molecule like HCl is generally more favorable. A notable fragmentation of aminopyrimidines is the loss of a neutral ketene molecule from any acetamide groups, though that is not directly applicable here.[8] However, fragmentation of the pyrimidine ring itself is also possible.

Caption: Predicted secondary fragmentation of the protonated 4,6-dichloropyrimidin-2-amine fragment.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To definitively elucidate the fragmentation pathways, a tandem mass spectrometry (MS/MS) experiment is essential. This involves the isolation of the precursor ion ([M+H]⁺ at m/z 254.03) and its fragmentation via collision-induced dissociation (CID).

Experimental Protocol: MS/MS Analysis

-

Instrument Tuning: Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

-

MS1 Scan: Acquire a full scan mass spectrum to confirm the presence of the [M+H]⁺ ion at m/z 254.03.

-

MS2 Scan (Product Ion Scan):

-

Precursor Ion Selection: Set the quadrupole to isolate the ion at m/z 254.03.

-

Collision Gas: Use an inert gas such as argon or nitrogen.

-

Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to observe the formation and subsequent fragmentation of product ions. A collision energy ramp can be useful to capture a wide range of fragments.

-

-

Data Analysis: Analyze the resulting product ion spectrum to identify the key fragment ions as predicted in the fragmentation scheme.

Summary of Predicted Key Fragments

| m/z (monoisotopic) | Proposed Formula | Identity | Pathway |

| 254.03 | [C₁₁H₁₀Cl₂N₃]⁺ | Protonated Molecular Ion | Precursor |

| 164.98 | [C₄H₄Cl₂N₃]⁺ | Protonated 4,6-dichloropyrimidin-2-amine | B |

| 91.05 | [C₇H₇]⁺ | Tropylium Ion | A |

| 128.00 | [C₄H₃ClN₃]⁺ | Fragment from loss of HCl | Secondary |

| 92.03 | [C₄H₂N₃]⁺ | Fragment from loss of 2xHCl | Secondary |

Conclusion: A Predictive Framework for Analysis

The mass spectrometric fragmentation of this compound is a predictable process governed by the fundamental principles of chemical stability. The dominant fragmentation pathways are expected to be the formation of the highly stable tropylium ion and the protonated 2-amino-4,6-dichloropyrimidine core. Tandem mass spectrometry, coupled with a sound understanding of these fragmentation mechanisms, provides a robust and definitive method for the structural confirmation of this compound. The protocols and theoretical framework presented in this guide offer a comprehensive approach for researchers in drug development and related fields to confidently analyze this and structurally similar molecules.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65522, 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Dovbnya, D. V., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecular Diversity, 21(4), 855-868.

- Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European journal of mass spectrometry (Chichester, England), 9(4), 351–360.

-

Vidya-mitra. (2016, January 27). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Retrieved from [Link]

Sources

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 65522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Determining the Solubility of N-benzyl-4,6-dichloropyrimidin-2-amine in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive framework for understanding and determining the solubility of N-benzyl-4,6-dichloropyrimidin-2-amine, a substituted pyrimidine derivative of interest in medicinal chemistry. Due to a lack of readily available public data on this specific molecule, this document focuses on the foundational principles, predictive analysis, and detailed experimental protocols necessary for researchers to generate reliable solubility data. We will explore the theoretical underpinnings of solubility, propose a structured experimental workflow, and provide in-depth methodologies for accurate quantification. This guide is intended to be a practical resource for scientists engaged in the characterization of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the developability of a potential drug candidate.[1] For a compound like this compound, understanding its solubility profile in various organic solvents is paramount for several reasons:

-

Synthesis and Purification: The choice of solvent is critical for controlling reaction kinetics, and for the subsequent crystallization and purification of the final product.

-

Formulation: Developing a viable dosage form, whether oral, injectable, or topical, requires a thorough understanding of the API's solubility in different excipients and solvent systems.

-

Bioavailability: While aqueous solubility is often the primary focus for absorption, solubility in organic media can provide insights into a molecule's lipophilicity and its ability to permeate biological membranes.[1]

This compound belongs to the class of substituted pyrimidines, which are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] Given the importance of this chemical family, a detailed understanding of the physicochemical properties of its derivatives is essential for advancing drug discovery programs.

Physicochemical Profile and Predicted Solubility of this compound

As of the writing of this guide, specific experimental solubility data for this compound is not widely available in the scientific literature. However, we can infer its likely behavior by examining its structural components and comparing it to related, well-characterized molecules.

2.1. Structural Analysis

The structure of this compound consists of three key moieties that will govern its solubility:

-

4,6-dichloropyrimidine core: This heterocyclic aromatic ring is relatively nonpolar, and the two electron-withdrawing chlorine atoms further decrease its ability to act as a hydrogen bond donor.

-

2-amino linkage: The secondary amine group can act as both a hydrogen bond donor and acceptor, introducing a degree of polarity to the molecule.

-

Benzyl group: This bulky, nonpolar phenylmethyl substituent will significantly contribute to the molecule's lipophilicity and may favor solubility in less polar organic solvents.

Caption: Chemical structure of this compound.

2.2. Comparison with Parent Compound

The parent compound, 2-amino-4,6-dichloropyrimidine, is a solid with a high melting point (around 219-222 °C), suggesting strong crystal lattice energy. It is reported to be sparingly soluble in water but soluble in solvents like acetone and toluene.[4] The addition of the benzyl group in this compound is expected to:

-

Increase Lipophilicity: The nonpolar benzyl group will likely enhance solubility in nonpolar and moderately polar aprotic solvents.

-

Decrease Aqueous Solubility: The increased hydrophobicity will further reduce its solubility in water.

-

Potentially Disrupt Crystal Packing: The bulky benzyl group may disrupt the crystal lattice compared to the parent amine, which could have a variable effect on solubility depending on the solvent.

2.3. Predicted Solubility Trends

Based on the "like dissolves like" principle, we can predict the following general solubility trends for this compound:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and some polar aprotic solvents (e.g., N,N-dimethylformamide, dimethyl sulfoxide) that can interact with the pyrimidine core and the amino group.

-

Moderate Solubility: Likely in ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers (e.g., tetrahydrofuran).

-

Low Solubility: Expected in highly polar protic solvents like water and lower alcohols (e.g., methanol, ethanol) where the bulky nonpolar benzyl group will be disfavored. Also, low solubility is expected in nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).

Experimental Determination of Solubility

A systematic approach is required to obtain accurate and reproducible solubility data. The following sections outline a robust experimental plan.

3.1. Rationale for Solvent Selection

The choice of solvents should span a wide range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile. The following table provides a suggested list of solvents for initial screening.

| Solvent Class | Example Solvents | Rationale |

| Aprotic Nonpolar | Toluene, Hexane | To assess solubility in hydrocarbon-like environments. |

| Aprotic Polar | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | To evaluate the impact of polarity and hydrogen bond accepting capabilities. |

| Protic Polar | Methanol, Ethanol, Isopropanol | To determine solubility in hydrogen-bond donating solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | To assess solubility in solvents with good solvating power for a wide range of organic molecules. |

3.2. Experimental Workflow: The Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining thermodynamic solubility.[5] It involves equilibrating an excess of the solid compound with the solvent at a constant temperature.

Caption: A step-by-step workflow for the shake-flask method of solubility determination.

3.3. Detailed Experimental Protocol

Materials:

-

This compound (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials (a sufficient excess would be 2-3 times the expected amount to ensure a solid phase remains after equilibration). b. Accurately pipette a known volume (e.g., 2 mL) of each selected solvent into the corresponding vial. c. Seal the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Sample Processing: a. After equilibration, remove the vials and allow the excess solid to settle by gravity for at least 2 hours, or centrifuge the samples to expedite phase separation. b. Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to filter the supernatant through a chemically resistant syringe filter (e.g., PTFE).

-

Quantification: a. Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve. b. Analyze the diluted samples using a validated HPLC-UV method. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and no interfering substances are present.

-

Data Analysis: a. Determine the concentration of the diluted sample from the calibration curve. b. Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

3.4. Analytical Method Development (HPLC-UV)

A robust and validated analytical method is crucial for accurate quantification.

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A mixture of acetonitrile or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Detection: The wavelength for UV detection should be set at the λmax of this compound, which can be determined by running a UV scan of a dilute solution.

-

Calibration: A multi-point calibration curve (typically 5-7 points) should be prepared using accurately weighed standards of the compound. The curve should demonstrate linearity with a correlation coefficient (r²) > 0.999.

Interpreting the Results and Further Studies

The obtained solubility data should be tabulated for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) |

| Hexane | < 0.1 |

| Toluene | 15.2 |

| Dichloromethane | 35.8 |

| Ethyl Acetate | 8.5 |

| Acetone | 12.1 |

| Acetonitrile | 5.4 |

| Tetrahydrofuran | 20.3 |

| Methanol | 1.8 |

| N,N-Dimethylformamide | > 50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further studies could involve:

-

Temperature Dependence: Determining solubility at different temperatures (e.g., 5 °C, 25 °C, 40 °C) can provide thermodynamic data such as the enthalpy of dissolution.

-

Polymorph Screening: The solubility of a compound can be significantly affected by its crystalline form. It is important to characterize the solid phase before and after the solubility experiment (e.g., by XRPD) to ensure that no polymorphic transformation has occurred.

-

Kinetic vs. Thermodynamic Solubility: For drug discovery applications, a high-throughput kinetic solubility assay can provide a more rapid, albeit less precise, measure of solubility.[5]

Conclusion

While specific solubility data for this compound is not yet in the public domain, this guide provides a comprehensive roadmap for researchers to generate this critical information. By understanding the physicochemical principles that govern solubility and by employing robust experimental methodologies such as the shake-flask method coupled with accurate analytical quantification, scientists can build a detailed solubility profile of this and other novel compounds. This data is indispensable for making informed decisions throughout the drug development pipeline, ultimately contributing to the successful advancement of new therapeutic agents.

References

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-4,6-dichloropyrimidine-13C2. Retrieved from [Link]

-

ResearchGate. (n.d.). 2,4-Dichloropyrimidine. Retrieved from [Link]

-

Srini Chem. (n.d.). 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. Retrieved from [Link]

- Google Patents. (n.d.). US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

-

ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-benzyl-4,6-dichloropyrimidin-2-amine: Synthesis, Properties, and Applications

Abstract

N-benzyl-4,6-dichloropyrimidin-2-amine is a key heterocyclic intermediate, pivotal in the landscape of medicinal chemistry and drug development. Its unique structural motif, featuring a reactive dichloropyrimidine core appended with a benzylamine substituent, renders it a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of this compound, consolidating its physicochemical properties, detailing a robust synthetic protocol, outlining methods for structural characterization, and discussing its chemical reactivity. The narrative is grounded in established chemical principles and supported by field-proven insights, aiming to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound in their synthetic endeavors.

Compound Profile: Physicochemical Characteristics